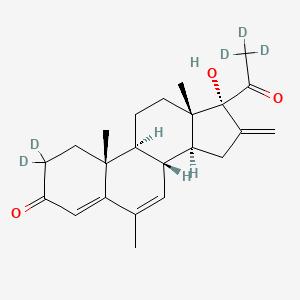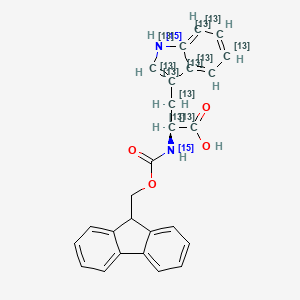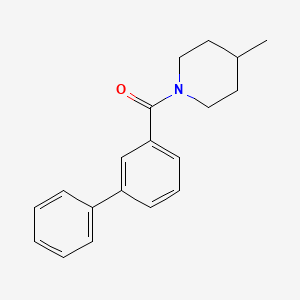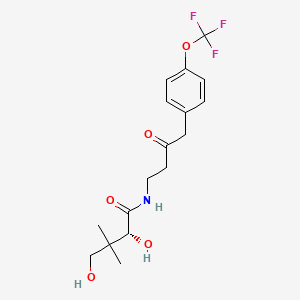
Z-Devd-amc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Devd-amc: is a fluorogenic substrate specifically designed for caspase-3, a protease that plays a crucial role in the process of apoptosis (programmed cell death).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Z-Devd-amc typically involves the synthesis of the peptide sequence Asp-Glu-Val-Asp (DEVD) followed by the conjugation of this peptide to the fluorophore 7-amido-4-methylcoumarin (AMC). The synthesis process includes:
Peptide Synthesis: The DEVD peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with AMC using appropriate coupling reagents and conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Devd-amc primarily undergoes hydrolysis reactions catalyzed by caspase-3. The hydrolysis of the amide bond between the DEVD peptide and AMC results in the release of the fluorescent AMC molecule .
Common Reagents and Conditions:
Reagents: Caspase-3 enzyme, dimethyl sulfoxide (DMSO), dithiothreitol (DTT), ethylenediaminetetraacetic acid (EDTA), and Tris buffer.
Conditions: The reaction is typically carried out at room temperature with a pH of 7.4.
Major Products: The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence .
Applications De Recherche Scientifique
Z-Devd-amc is widely used in scientific research due to its ability to detect and measure caspase-3 activity. Some of its key applications include:
Mécanisme D'action
The mechanism of action of Z-Devd-amc involves its hydrolysis by caspase-3. Caspase-3 recognizes and cleaves the DEVD peptide sequence, releasing the fluorescent AMC molecule. This reaction is highly specific to caspase-3, making this compound an ideal substrate for detecting caspase-3 activity .
Comparaison Avec Des Composés Similaires
Z-Devd-r110: Another fluorogenic substrate for caspase-3, which releases rhodamine 110 upon hydrolysis.
Ac-Devd-cho: A reversible aldehyde-based inhibitor of caspase-3.
Uniqueness: Z-Devd-amc is unique due to its high specificity for caspase-3 and the strong fluorescence of its hydrolysis product, AMC. This makes it a valuable tool for sensitive and accurate detection of caspase-3 activity in various research applications .
Propriétés
Formule moléculaire |
C36H41N5O14 |
|---|---|
Poids moléculaire |
767.7 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H41N5O14/c1-18(2)31(35(52)39-24(15-28(44)45)33(50)37-21-9-10-22-19(3)13-30(48)55-26(22)14-21)41-32(49)23(11-12-27(42)43)38-34(51)25(16-29(46)47)40-36(53)54-17-20-7-5-4-6-8-20/h4-10,13-14,18,23-25,31H,11-12,15-17H2,1-3H3,(H,37,50)(H,38,51)(H,39,52)(H,40,53)(H,41,49)(H,42,43)(H,44,45)(H,46,47)/t23-,24-,25-,31-/m0/s1 |
Clé InChI |
GXEICLBVCXNIIZ-OSYMNAPVSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)

![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
